molecular formula C13H19N5O2 B5541079 4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-methyl-2-imidazolidinone

4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-methyl-2-imidazolidinone

Cat. No.: B5541079
M. Wt: 277.32 g/mol
InChI Key: PLAZPEVQYCPLAH-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts . The stable (1-methyl-1 H -imidazol-2-yl) methanol system, R-C (OH) -C=N-CH=CH-NCH 3, can be regarded as a masked form of the carbonyl group as well as a synthon of the group .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary widely. For example, 4- (1-Methyl-1H-imidazol-2-yl)benzaldehyde is a solid . Its SMILES string is O=CC1=CC=C (C=C1)C2=NC=CN2C .

Scientific Research Applications

Dopamine and Serotonin Receptor Antagonism

Research by Perregaard et al. (1992) focused on a series of compounds, including derivatives similar to 4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-methyl-2-imidazolidinone, for their potential as dopamine D-2 and serotonin 5-HT2 receptor antagonists. These compounds were found to exhibit significant affinity for these receptors, suggesting applications in neurological and psychiatric disorders. Particularly, the study highlights the noncataleptogenic nature of these compounds, making them potentially useful for treatments where catalepsy is a concern (Perregaard et al., 1992).

Fluorescent pH Sensors

Cui et al. (2004) synthesized derivatives of 4-piperidine-naphthalimide, which include structural elements related to this compound. These compounds demonstrated strong fluorescence quench and red shift in weakly acidic conditions, attributed to intramolecular hydrogen bonding. This property makes them potential candidates as novel fluorescent pH sensors for various applications, including biochemical assays and medical diagnostics (Cui et al., 2004).

Radioligand Synthesis

Amokhtari et al. (1999) detailed the synthesis of Lu 29-066, a compound structurally similar to this compound, labeled with carbon-11. This radioligand, targeting serotoninergic 5-HT 2 receptors, demonstrates the potential of such compounds in the development of imaging agents for positron emission tomography (PET) scans, aiding in the study of neurological disorders (Amokhtari et al., 1999).

Potential Anti-Alzheimer's Agents

Gupta et al. (2020) researched N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, closely related to the chemical structure , evaluating them for anti-Alzheimer's activity. This study implies that similar compounds, including this compound, could be explored for their efficacy in managing neurodegenerative diseases like Alzheimer's (Gupta et al., 2020).

Mechanism of Action

The mechanism of action of imidazole derivatives is diverse and depends on the specific derivative. For example, some imidazole derivatives show anti-tubercular activity against Mycobacterium tuberculosis strain .

Safety and Hazards

The safety and hazards of imidazole derivatives can also vary widely. For example, 4- (1-Methyl-1H-imidazol-2-yl)benzaldehyde has hazard statements H315 - H317 - H319 - H410 . It is classified as Aquatic Acute 1 - Aquatic Chronic 1 - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 .

Properties

IUPAC Name

4-[4-(1H-imidazol-2-yl)piperidine-1-carbonyl]-1-methylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c1-17-8-10(16-13(17)20)12(19)18-6-2-9(3-7-18)11-14-4-5-15-11/h4-5,9-10H,2-3,6-8H2,1H3,(H,14,15)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAZPEVQYCPLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(NC1=O)C(=O)N2CCC(CC2)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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